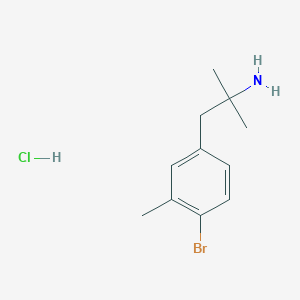

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride

Beschreibung

Nomenclature and Classification

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular architecture. The compound belongs to the broader category of substituted phenylpropylamines, specifically classified as a tertiary amine due to the presence of two methyl groups attached to the carbon bearing the amino functionality. The free base form of this compound carries the Chemical Abstracts Service registry number 23063-68-5, with a molecular formula of C10H14BrN and a molecular weight of 228.13 grams per mole. The hydrochloride salt form possesses an enhanced molecular formula that incorporates the hydrogen chloride component, resulting in improved chemical stability and handling characteristics.

The compound's structural classification places it within the category of halogenated aromatic amines, specifically featuring a bromine substituent at the para position relative to the alkyl chain attachment point on the benzene ring. Additionally, the presence of a methyl group at the meta position creates a unique substitution pattern that influences both the compound's electronic properties and its potential reactivity patterns. This substitution pattern distinguishes it from simpler brominated compounds and contributes to its specific chemical behavior in various reaction conditions.

The systematic name reflects the compound's structural complexity, with the phenyl ring bearing both bromine and methyl substituents, connected to a branched propylamine chain. The International Chemical Identifier for the free base form is InChI=1S/C10H14BrN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3, providing a standardized representation of its molecular connectivity. The compound's classification as an organic compound with both aromatic and aliphatic components makes it particularly interesting for synthetic chemistry applications.

Historical Background and Discovery

The development of this compound can be traced to the broader historical context of substituted amphetamine research, which has been a significant area of pharmaceutical and chemical investigation since the mid-20th century. The compound represents part of a series of halogenated aromatic amines that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry. The systematic exploration of brominated phenylethylamine derivatives gained momentum as researchers recognized the importance of halogen substituents in modulating biological activity and chemical reactivity.

Historical research in this field has demonstrated that the introduction of halogen substituents, particularly bromine, at specific positions on aromatic rings can significantly alter the pharmacological and chemical properties of amine-containing compounds. The 4-bromo substitution pattern has been of particular interest due to its ability to influence electronic distribution within the aromatic system while maintaining structural integrity. The additional methyl group at the 3-position represents a further refinement in molecular design, aimed at achieving specific property modifications.

The compound's development is also connected to broader research into synthetic methodologies for producing halogenated aromatic amines, with various synthetic approaches being developed and refined over time. Early synthetic routes focused on direct halogenation methods, while more recent approaches have emphasized selectivity and efficiency in introducing both the bromine and methyl substituents in the desired positions. The conversion to the hydrochloride salt form represents a standard pharmaceutical practice for improving compound stability and handling characteristics.

Research into similar compounds has shown that the specific substitution pattern found in this compound provides unique advantages in terms of synthetic accessibility and chemical stability. The historical development of this compound reflects the ongoing evolution in understanding structure-activity relationships in substituted aromatic amines and the importance of precise molecular design in achieving desired chemical properties.

Position in Substituted Amine Chemistry

This compound occupies a distinctive position within the broader landscape of substituted amine chemistry, particularly among halogenated aromatic amines. The compound represents a specific example of how multiple substituents can be strategically placed on an aromatic ring to achieve desired chemical and physical properties. The presence of both bromine and methyl groups on the phenyl ring creates a unique electronic environment that influences both the compound's reactivity and its interactions with other molecules.

Within the context of substituted amphetamine chemistry, this compound belongs to a class of molecules that feature branched aliphatic chains attached to substituted aromatic rings. The tertiary amine structure, characterized by the presence of two methyl groups on the carbon bearing the amino functionality, distinguishes it from primary and secondary amine analogues. This structural feature significantly impacts the compound's basicity, solubility characteristics, and potential for forming stable salt forms.

The compound's position in substituted amine chemistry is further defined by its relationship to other halogenated derivatives. Research has shown that compounds featuring bromine substituents at the 4-position of phenylethylamine scaffolds exhibit distinct properties compared to their chlorinated or fluorinated analogues. The additional methyl group at the 3-position creates a specific substitution pattern that is relatively uncommon in this chemical class, making it a valuable representative of multiply-substituted aromatic amines.

The compound's structural characteristics place it within a specific subset of substituted amines that are of particular interest for synthetic chemistry applications. The presence of the bromine atom provides a reactive site for various chemical transformations, while the methyl substituent offers additional possibilities for molecular modification. This combination of features makes the compound a versatile starting material for the synthesis of more complex molecular structures.

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical science, particularly in synthetic organic chemistry and pharmaceutical research. The compound serves as a valuable synthetic intermediate, offering multiple sites for chemical modification and transformation. The presence of the bromine substituent provides opportunities for cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations that are fundamental to modern organic synthesis.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-methylphenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-8-6-9(4-5-10(8)12)7-11(2,3)13;/h4-6H,7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJWQGMXJMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s structurally related to 4-bromo-3-methylphenol, which is a brominated phenol and participates in the total synthesis of 3-methylcalix.

Mode of Action

It’s known that brominated phenols like 4-bromo-3-methylphenol can participate in various chemical reactions. For instance, they can be used in the synthesis of complex molecules such as bromo [2-methyl-4- [2- ( t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel (II) (protected alcohol-functionalized initiator) and bromo- [2-methyl-4- [6- ( t -butyldimethylsilyloxy)hexyloxy]phenyl] bis (triphenylphosphine) nickel.

Biochemical Pathways

Given its structural similarity to 4-bromo-3-methylphenol, it might be involved in similar chemical reactions and pathways.

Pharmacokinetics

It’s known that the compound’s solubility in methanol and chloroform could potentially influence its bioavailability.

Result of Action

Its structural similarity to 4-bromo-3-methylphenol suggests that it might have similar chemical properties and effects.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at room temperature, suggesting that moisture and temperature could potentially affect its stability.

Biologische Aktivität

1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride, often referred to as a substituted phenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenyl with 2-methylpropan-2-amine under controlled conditions. The resulting compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Properties

The pharmacological profile of this compound suggests several interesting activities, particularly in relation to its interaction with neurotransmitter systems. Notably, it has been identified as a potential CYP1A2 inhibitor , which may affect drug metabolism significantly . The compound has also shown permeability across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have been tested against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) of these compounds were evaluated, showing promising results:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

These results indicate that certain derivatives exhibit significant antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Case Studies

A notable case study involved the examination of the compound's effects on cultured neuronal cells. In vitro experiments revealed that exposure to varying concentrations of the compound resulted in altered expression levels of genes associated with neuroplasticity and synaptic function. These findings suggest a possible role in modulating neuronal activity and plasticity .

Another study focused on the cytotoxic effects of the compound on cancer cell lines, revealing that it may induce apoptosis through the activation of specific pathways involved in programmed cell death. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates among tested cancer cells .

Vergleich Mit ähnlichen Verbindungen

a) Halogen vs. Methoxy Substituents

b) Substituent Position

- 4-Bromo-3-methylphenyl vs. 3-Bromo-2-methylphenyl: highlights 1-(3-bromo-2-methylphenyl)-2-methylpropan-2-amine as a β-adrenoceptor ligand. The shift from 3-bromo (meta) to 4-bromo (para) in the target compound may sterically hinder receptor interaction or modify binding affinity .

c) Pharmacological Implications

- Receptor affinity : Fluorinated analogs (e.g., 4-F) are commonly used in PET imaging due to fluorine-18’s isotopic properties, whereas brominated derivatives may serve as irreversible inhibitors or fluorescence probes .

- Thermal stability : The 4-Chloro analog’s higher melting point (234°C) suggests stronger crystalline packing vs. brominated or methoxy derivatives .

Limitations and Knowledge Gaps

- Direct pharmacological data for 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine HCl are absent in the evidence; comparisons rely on structural analogs.

- Positional isomerism (e.g., 4-Bromo vs. 3-Bromo) warrants further study to elucidate its impact on target selectivity.

Vorbereitungsmethoden

Vapor-Phase Bromination Method

- The selective bromination of 3-methylanisole (3-methylphenyl methyl ether) to yield 4-bromo-3-methylanisole, a key intermediate, can be efficiently achieved by vapor-phase bromination.

- The process involves:

- Vaporizing 3-methylanisole under reduced pressure (10–200 mm Hg, optimally ~50 mm Hg) and maintaining it in the vapor phase at temperatures below 100 °C.

- Introducing bromine vapor into the reaction zone where it reacts with the vaporized 3-methylanisole.

- Maintaining the mixed vapors by reflux to ensure complete reaction and minimize dibrominated impurities.

- This method eliminates the need for solvents, increases productivity, and reduces purification steps.

- The reaction apparatus typically includes a round-bottom flask with reflux and distillation columns, a bromine source heated to generate bromine vapor, and condensers cooled to around -15 °C to capture unreacted bromine.

- Advantages:

- High selectivity for monobromination at the 4-position.

- Minimal dibromo impurity formation (<2.5%).

- Solvent-free operation.

| Parameter | Condition/Value |

|---|---|

| Pressure | 10-200 mm Hg (optimal ~50 mm) |

| Temperature | <100 °C (90-100 °C typical) |

| Bromine source | Heated liquid Br₂ vapor |

| Reactant vaporization | Heat and/or vacuum |

| Purification | Minimal due to high selectivity |

Synthesis of 4-Bromo-3-methylacetophenone as a Key Intermediate

- 4-Bromo-3-methylacetophenone is synthesized from 4-bromo-3-methylbenzaldehyde via a two-step process:

- Grignard Reaction: 4-bromo-3-methylbenzaldehyde reacts with methyl magnesium bromide in dry tetrahydrofuran at 0 °C under nitrogen to form 1-(4-bromo-3-methylphenyl)ethanol.

- Oxidation: The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature to yield 4-bromo-3-methylacetophenone.

- The yields reported are high: 93% for the alcohol intermediate and 87% for the acetophenone product.

- This intermediate is crucial for further functionalization towards the target amine.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard addition | Methyl magnesium bromide, THF, 0 °C, N₂ | 93 |

| Oxidation | Pyridinium chlorochromate, DCM, RT | 87 |

(Source: ChemicalBook synthesis report)

Preparation of 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine

- The target compound is a substituted amine featuring a 2-methylpropan-2-amine side chain attached to the 4-bromo-3-methylphenyl ring.

- A reported synthetic route involves:

- Starting from acetamide derivatives substituted with 3-bromophenyl groups.

- Reaction with thiourea in ethanol under reflux conditions in the presence of acetic acid.

- After reflux, the mixture is cooled, filtered, concentrated, basified with aqueous sodium hydroxide, and extracted with dichloromethane.

- The organic layer is washed, dried, and concentrated to afford the amine product as an oil with yields up to 96%.

- This method highlights the use of thiourea for amination and conversion of halogenated precursors to the amine functionality.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | Thiourea, acetic acid, ethanol, reflux overnight | 96 |

| Workup | Filtration, basification (NaOH), extraction | — |

(Source: ChemicalBook synthesis)

Summary Table of Preparation Methods

| Step/Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vapor-phase bromination | 3-methylanisole vapor, Br₂ vapor, 10-200 mm Hg, <100 °C | High selectivity, minimal impurities | Efficient bromination of aryl methyl ethers |

| Grignard addition + oxidation | Methyl magnesium bromide, PCC oxidation | 93 (alcohol), 87 (acetophenone) | Preparation of 4-bromo-3-methylacetophenone |

| Thiourea amination | Thiourea, acetic acid, ethanol, reflux overnight | 96 | Conversion to amine side chain |

| Catalytic reduction of amides | HBPin, catalyst, toluene | 77–97 | Alternative amination route |

Q & A

Basic: What are the key steps in synthesizing 1-(4-Bromo-3-methylphenyl)-2-methylpropan-2-amine hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves bromination of a 3-methylphenyl precursor, followed by amination and hydrochloride salt formation. Key steps include:

- Bromination : Electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent .

- Amination : Nucleophilic substitution or reductive amination to introduce the 2-methylpropan-2-amine moiety .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

- Purity Validation : Analytical HPLC (>95% purity threshold), NMR (¹H/¹³C for structural confirmation), and mass spectrometry .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer:

DoE minimizes experimental trials while maximizing data robustness. For example:

- Variables : Temperature, catalyst loading, solvent polarity, and reaction time .

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., maximizing yield while minimizing side products) .

- Computational Integration : Quantum chemical calculations (DFT) can predict transition states and guide selection of variables for experimental validation, as demonstrated in ICReDD’s reaction path search methods .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as halogenated waste .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple concentrations to establish EC₅₀/IC₅₀ curves .

- Assay Standardization : Use positive controls (e.g., known receptor agonists/antagonists) to normalize inter-lab variability .

- Mechanistic Studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity and stoichiometry, resolving discrepancies in receptor interaction claims .

Advanced: What advanced spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and absolute stereochemistry, critical for patent applications .

- 2D NMR : HSQC and HMBC correlations validate spatial relationships between protons and carbons (e.g., distinguishing bromine’s para-substitution) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (<2 ppm error) and detects isotopic patterns (Br/Cl signatures) .

Advanced: What challenges arise in scaling up synthesis, and how can process simulation address them?

Methodological Answer:

- Heat Transfer : Exothermic amination steps require jacketed reactors for temperature control .

- Mixing Efficiency : Computational fluid dynamics (CFD) simulates agitation rates to prevent dead zones in large-scale reactors .

- Byproduct Management : Membrane separation technologies (nanofiltration) can isolate the hydrochloride salt from unreacted amines .

Advanced: What methodologies elucidate the compound’s interaction with biomolecules?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes with target receptors (e.g., serotonin transporters) .

- Cryo-EM : Visualizes compound-receptor complexes at near-atomic resolution .

- Metabolomics : LC-MS tracks metabolic stability in hepatic microsomes, informing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.